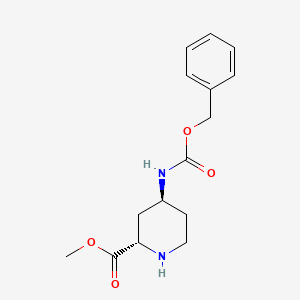

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate

Overview

Description

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a benzyloxycarbonylamino group and a methyl ester group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate typically involves the protection of the amino group on the piperidine ring with a benzyloxycarbonyl (Cbz) group. The carboxyl group is then esterified to form the methyl ester. The synthetic route can be summarized as follows:

Protection of the Amino Group: The amino group on the piperidine ring is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

Esterification: The carboxyl group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alkyl halides under appropriate conditions.

Major Products Formed

Hydrolysis: Formation of the corresponding carboxylic acid.

Reduction: Removal of the benzyloxycarbonyl group to yield the free amine.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.

Biological Studies: Used in the study of enzyme-substrate interactions and receptor binding.

Industrial Applications: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional sites. The piperidine ring can interact with biological receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl (2S,4S)-4-(tert-butoxycarbonylamino)piperidine-2-carboxylate: Similar structure but with a tert-butoxycarbonyl protecting group.

Ethyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester.

Uniqueness

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate is unique due to its specific combination of functional groups, which provides distinct reactivity and biological activity. The presence of the benzyloxycarbonyl group offers protection during synthetic transformations, while the piperidine ring contributes to its potential biological interactions.

Biological Activity

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate is a piperidine derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its biological activity. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparative analyses with related compounds.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Piperidine Ring: A six-membered ring containing one nitrogen atom.

- Benzyloxycarbonyl Group: Attached to the amino group at the 4-position.

- Methyl Ester Group: Present at the 2-position.

This configuration enhances the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, modulating their activity and influencing metabolic pathways.

- Receptor Ligand Activity: It may serve as a ligand for certain receptors, potentially affecting signaling pathways involved in various physiological processes.

The benzyloxycarbonyl group can function as a protecting group during chemical reactions, allowing for selective modifications on the molecule without affecting its core structure.

Applications in Drug Development

This compound has been explored for its potential therapeutic applications:

- Dopamine Receptor Modulation:

- Antibacterial Activity:

-

Pharmaceutical Intermediates:

- Due to its unique structure, this compound serves as an intermediate in synthesizing more complex biologically active molecules, including enzyme inhibitors and receptor ligands.

Comparative Analysis with Related Compounds

To better understand the biological properties of this compound, it is useful to compare it with other piperidine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl (2S,4S)-4-(tert-butoxycarbonylamino)piperidine-2-carboxylate | Tert-butoxycarbonyl group | Used as a prodrug; potential enzyme inhibition |

| Methyl (2S,4S)-4-(methoxycarbonylamino)piperidine-2-carboxylate | Methoxycarbonyl group | Investigated for receptor binding affinities |

| Methyl (2S,4S)-4-(acetoxycarbonylamino)piperidine-2-carboxylate | Acetoxycarbonyl group | Explored in drug development for neurological disorders |

This table illustrates how variations in substituents affect the biological activity and potential applications of these compounds.

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various research contexts:

-

Dopamine Receptor Antagonists:

A study focused on developing selective D4R antagonists identified several benzyloxypiperidine derivatives that exhibited improved stability and selectivity compared to previous compounds . This underscores the potential of this compound as a scaffold for further optimization. -

Antibiotic Design:

Research into bacterial diaminopimelate metabolism has revealed that compounds targeting this pathway could lead to novel antibiotic therapies. The structural characteristics of piperidine derivatives make them suitable candidates for such developments .

Properties

IUPAC Name |

methyl (2S,4S)-4-(phenylmethoxycarbonylamino)piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-20-14(18)13-9-12(7-8-16-13)17-15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3,(H,17,19)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLASEBQWDFQNFF-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CCN1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743208 | |

| Record name | Methyl (2S,4S)-4-{[(benzyloxy)carbonyl]amino}piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255664-48-2 | |

| Record name | Methyl (2S,4S)-4-{[(benzyloxy)carbonyl]amino}piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.